Licofelone-d4

Description

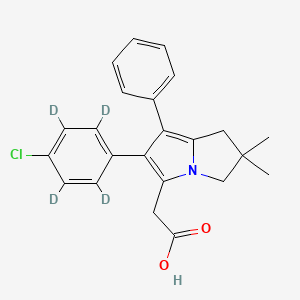

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22ClNO2 |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

2-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid |

InChI |

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i8D,9D,10D,11D |

InChI Key |

UAWXGRJVZSAUSZ-OCFVFILASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(N3CC(CC3=C2C4=CC=CC=C4)(C)C)CC(=O)O)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Derivatization of Licofelone D4

Chemical Synthesis Pathways for Licofelone (B1675295) Precursors

The synthesis of the Licofelone backbone can be achieved through several reported pathways. A common strategy involves the construction of the central pyrrolizine ring system, which is then functionalized with the necessary acetic acid side chain.

One established method begins with the condensation of 2-benzyl-4,4-dimethyl-1-pyrroline with 4-chlorophenacyl bromide to form the 2,3-dihydro-1H-pyrrolizine core. rroij.com An alternative approach utilizes the condensation of 4-chloro-3,3-dimethyl-butyronitrile with a benzyl (B1604629) Grignard reagent to form an unstable 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole intermediate. rroij.com This intermediate is then cyclized with 2-bromo-1-(4-chlorophenyl)ethan-1-one to yield the diaryl-2,3-dihydro-1H-pyrrolizine structure. rroij.com

Once the core pyrrolizine heterocycle is formed, the acetic acid moiety is introduced. This can be accomplished by reacting the pyrrolizine intermediate with ethyl diazoacetate, followed by hydrolysis of the resulting ester to yield the carboxylic acid, Licofelone. rroij.com Alternatively, the pyrrolizine can be treated with oxalyl chloride followed by hydrolysis and a Wolff-Kishner reduction to afford the final compound. rroij.com These pathways provide the essential, non-deuterated precursors required for subsequent isotopic labeling.

Strategies for Deuterium (B1214612) Incorporation into the Licofelone Structure

The introduction of deuterium into an organic molecule can be achieved either by building the molecule from smaller, deuterated starting materials or by performing a hydrogen-deuterium (H/D) exchange reaction on a fully formed precursor or the final molecule, a process often referred to as late-stage functionalization. snnu.edu.cn For a molecule like Licofelone-d4, where four deuterium atoms are incorporated, late-stage H/D exchange is often a more efficient strategy.

Achieving site-specific deuteration is crucial for creating isotopically labeled compounds with well-defined properties. The most common and efficient method for this is the hydrogen isotope exchange (HIE) reaction. researchgate.netrsc.org These reactions can be catalyzed by various means:

Transition Metal Catalysis : Homogeneous transition metal catalysts, particularly those based on iridium, palladium, rhodium, and silver, are widely used for C-H activation and subsequent H/D exchange. snnu.edu.cnnih.govnih.gov The choice of catalyst and ligands can direct the deuteration to specific positions, such as those adjacent to functional groups or at less sterically hindered sites. For instance, palladium-catalyzed H/D exchange is highly efficient for benzylic positions. nih.gov

Acid/Base Catalysis : Protons in positions alpha to a carbonyl group or other electron-withdrawing groups are acidic and can be exchanged for deuterium under basic conditions using a deuterium source like deuterium oxide (D₂O). researchgate.net Similarly, acid-catalyzed exchange can be effective for certain aromatic protons.

The selection of a deuteration strategy depends on the target positions for labeling within the Licofelone structure and the chemical compatibility of the precursors with the reaction conditions.

While the precise, publicly documented synthesis of this compound is not extensively detailed in the literature, a plausible synthetic route can be constructed based on the known synthesis of Licofelone and established deuteration methodologies. A logical approach would involve the late-stage deuteration of a key precursor.

Given the structure of Licofelone, the four deuterium atoms in this compound are likely incorporated at the two gem-dimethyl groups at the C6 position of the pyrrolizine ring. These positions are not readily exchangeable via simple acid/base catalysis. Therefore, a more robust method, such as transition metal-catalyzed HIE, would be required on a suitable precursor.

A potential synthetic pathway could involve:

Synthesis of a late-stage Licofelone precursor , such as the ethyl ester of Licofelone. This protects the carboxylic acid group from potential side reactions during deuteration.

Catalytic H/D Exchange : The Licofelone ethyl ester precursor would be subjected to a hydrogen isotope exchange reaction. A heterogeneous catalyst like Palladium on Carbon (Pd/C) in the presence of D₂ gas or an in-situ D₂ generation system (e.g., from D₂O and aluminum powder) could facilitate the exchange at the C-H bonds of the dimethyl groups. nih.govmdpi.com This type of catalysis is known to be effective for H/D exchange at benzylic and aliphatic C-H bonds. nih.gov

Hydrolysis : Following the deuteration step, the ethyl ester is hydrolyzed under standard basic or acidic conditions to yield the final this compound product.

This late-stage approach is generally more efficient than a full synthesis using deuterated starting materials from the beginning.

Isotopic Purity and Chemical Identity Verification of this compound for Research Applications

The utility of this compound as a research tool, especially as an internal standard, is critically dependent on its isotopic purity and confirmed chemical structure. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard for comprehensive characterization. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS) : ESI-HRMS is used to determine the isotopic enrichment and distribution. nih.gov By analyzing the full scan mass spectrum, the relative abundances of the non-deuterated (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species can be precisely measured. rsc.orgrsc.org The isotopic purity is calculated from the integrated signals of these isotopic ions. Tandem mass spectrometry (MS/MS) can further help in confirming the location of the deuterium labels by analyzing the fragmentation patterns of the deuterated molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides definitive information on the structural integrity of the molecule and the exact site of deuterium incorporation.

²H NMR : Deuterium NMR directly detects the deuterium nuclei, providing a spectrum where signals appear only at the positions of deuteration. mdpi.comnih.gov This unequivocally confirms the site-specificity of the labeling.

¹³C NMR : The carbon NMR spectrum can also provide evidence of deuteration. Carbons bonded to deuterium often show a characteristic triplet splitting pattern (due to C-D coupling) and an upfield shift compared to their protonated counterparts.

The combination of these techniques provides a robust validation of the final product's identity, purity, and isotopic enrichment, ensuring its suitability for high-precision research applications. rsc.org

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determines molecular weight, confirms elemental composition, quantifies isotopic enrichment (% d₄), and identifies the distribution of isotopologues (d₀-d₄). |

| Tandem MS (MS/MS) | Provides structural information through fragmentation patterns, helping to confirm the general location of deuterium labels. |

| Proton NMR (¹H NMR) | Confirms overall chemical structure and shows the absence of signals at deuterated positions, allowing for a calculation of the degree of deuteration. |

| Deuterium NMR (²H NMR) | Directly detects the deuterium atoms, providing unambiguous confirmation of the site(s) of isotopic labeling. |

| Carbon NMR (¹³C NMR) | Shows characteristic splitting patterns and isotopic shifts for carbons attached to deuterium, further confirming the location of the labels. |

Scalability Considerations for Research-Grade Deuterated Compounds

The transition from a laboratory-scale synthesis to the production of larger, research-grade quantities of deuterated compounds like this compound introduces several practical challenges. Key considerations include cost, efficiency, and robustness of the synthetic and purification methods.

Cost of Deuterium Source : The primary cost driver is often the deuterium source. While D₂ gas is effective, it can be expensive and requires specialized handling equipment. Deuterium oxide (D₂O) is a more economical and safer alternative, often used in conjunction with catalysts that can generate D₂ in situ or facilitate direct exchange. nih.gov

Catalyst Efficiency and Reusability : For catalytic HIE reactions, the efficiency, cost, and stability of the catalyst are paramount. The development of robust, air- and water-stable catalysts, such as nanostructured iron catalysts, can make the process more scalable and cost-effective. nih.gov Heterogeneous catalysts are often preferred for larger-scale reactions as they can be more easily separated from the reaction mixture and potentially reused.

Process Optimization : Scaling up requires moving from batch processes, which can be inefficient for large quantities, towards more streamlined methods. llnl.gov Flow chemistry, where reagents are continuously passed through a reactor containing a catalyst, is an emerging strategy for scalable deuteration. researchgate.netbionauts.jp This approach offers better control over reaction parameters, improved safety, and potential for continuous production.

Purification and Analysis : As production scale increases, so does the importance of efficient purification methods to remove unlabeled and partially labeled species. Likewise, quality control through routine analytical verification (HR-MS and NMR) must be maintained to ensure the isotopic purity and chemical identity of each batch. epj-conferences.org

Addressing these factors is essential for the reliable and economical production of high-purity this compound required for advanced research studies.

Advanced Spectroscopic and Chromatographic Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, and it plays a pivotal role in confirming the precise location and extent of deuterium incorporation in isotopically labeled compounds like Licofelone-d4. The chemical name of this compound is 6-(4-Chlorophenyl-d4)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetic acid, which indicates that the four deuterium atoms are situated on the 4-chlorophenyl ring. clearsynth.compharmaffiliates.com

In the ¹H NMR spectrum of unlabeled Licofelone (B1675295), the protons on the 4-chlorophenyl ring would typically appear as a set of doublets in the aromatic region (approximately 7.0-7.5 ppm). However, in the ¹H NMR spectrum of this compound, these signals would be absent or significantly diminished, providing direct evidence of successful deuteration at these positions. The integration of the remaining proton signals relative to a known internal standard would allow for the calculation of the percentage of deuteration.

Furthermore, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. A single resonance in the aromatic region of the ²H NMR spectrum would confirm that all four deuterium atoms are in chemically equivalent environments on the phenyl ring, consistent with their placement on the 4-chlorophenyl group.

The high resolution of modern NMR spectrometers also allows for the detection of any residual, non-deuterated Licofelone, enabling an assessment of the isotopic purity of the material. tandfonline.comhw.ac.ukwordpress.com The presence of small signals in the ¹H NMR spectrum corresponding to the 4-chlorophenyl protons would indicate incomplete deuteration.

Table 1: Predicted ¹H NMR Spectral Data Comparison of Licofelone and this compound

| Functional Group | Licofelone (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Key Observation |

| Phenyl-H | ~7.2-7.4 (m) | ~7.2-7.4 (m) | Signals remain |

| 4-Chlorophenyl-H | ~7.1-7.3 (d, d) | Absent or significantly reduced | Confirmation of deuteration position |

| CH₂ (acetic acid) | ~3.6 (s) | ~3.6 (s) | Signal remains |

| CH₂ (pyrrolizine) | ~4.0 (t) | ~4.0 (t) | Signal remains |

| CH₂ (pyrrolizine) | ~2.9 (t) | ~2.9 (t) | Signal remains |

| CH₃ (gem-dimethyl) | ~1.2 (s) | ~1.2 (s) | Signal remains |

Note: This table is predictive and based on the known structure of Licofelone. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Isotopic Labeling Verification and Quantification

Mass spectrometry is a cornerstone of analytical chemistry for determining molecular weights and elucidating the structures of compounds. In the context of isotopically labeled molecules, it is vital for verifying the incorporation of stable isotopes and quantifying the level of enrichment. researchgate.net

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm the increase in molecular weight due to the replacement of four hydrogen atoms (atomic mass ~1.008 amu) with four deuterium atoms (atomic mass ~2.014 amu).

The theoretically calculated monoisotopic mass of unlabeled Licofelone (C₂₃H₂₂ClNO₂) is approximately 379.134 g/mol . pharmaffiliates.com For this compound (C₂₃H₁₈D₄ClNO₂), the expected monoisotopic mass would be approximately 383.159 g/mol . clearsynth.compharmaffiliates.com HRMS analysis of a this compound sample should yield a molecular ion peak corresponding to this higher mass, confirming the incorporation of four deuterium atoms. The high accuracy of HRMS can also distinguish the deuterated compound from other potential impurities with similar nominal masses. benchchem.comacs.org

Table 2: Molecular Weight and Formula Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass ( g/mol ) |

| Licofelone | C₂₃H₂₂ClNO₂ | 379.88 pharmaffiliates.com | ~379.134 |

| This compound | C₂₃H₁₈D₄ClNO₂ | 383.90 clearsynth.compharmaffiliates.com | ~383.159 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragment Analysis of Deuterated Analogues

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to fragment a selected ion and analyze the resulting fragment ions. This provides detailed structural information and can further confirm the location of the isotopic label. figshare.com In an MS/MS experiment of this compound, the precursor ion corresponding to the protonated molecule [M+H]⁺ (m/z 384.166) would be isolated and fragmented.

The fragmentation pattern of Licofelone would be expected to yield characteristic product ions. For this compound, fragment ions that retain the 4-chlorophenyl-d4 moiety will exhibit a mass shift of +4 Da compared to the corresponding fragments of unlabeled Licofelone. For example, a key fragmentation might involve the loss of the acetic acid side chain. The resulting fragment's mass would indicate whether the deuterium label is present on that part of the molecule. The observation of a fragment ion corresponding to the 4-chlorophenyl-d4 cation itself would be definitive proof of the deuteration site. researchgate.net

Chromatographic Techniques for Analytical Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a chemical substance. For this compound, these methods are crucial to ensure that the material is free from unlabeled Licofelone and other synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical compounds. noblelight.comresearchgate.net A validated reversed-phase HPLC method, typically with UV detection, can be used to determine the chemical purity of this compound. In such a method, this compound and any non-deuterated Licofelone would likely have very similar retention times, but a high-efficiency column may be able to separate them. bioscientia.de More importantly, HPLC can effectively separate this compound from other structurally different impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For use as an analytical standard, a purity of >98% is often required. figshare.com

Table 3: Representative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and water/buffer gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are typical parameters and would require optimization for specific instrumentation and samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique could be applicable to the analysis of its potential volatile metabolites after appropriate derivatization. The parent compound, Licofelone, is known to be metabolized in the human body. nih.gov If any of these metabolic pathways lead to the formation of smaller, more volatile molecules, GC-MS could be employed to identify and quantify them. The mass spectrometer would be able to distinguish between metabolites originating from the deuterated and non-deuterated drug based on their mass-to-charge ratios, which is crucial in metabolic studies where both forms might be present. google.combiomolther.org However, for the direct analysis of Licofelone and its major non-volatile metabolites, LC-MS is the more appropriate technique. aacrjournals.org

Molecular Mechanisms of Action: in Vitro and Cell Based Investigations

Enzymatic Inhibition Kinetics of Cyclooxygenase Isoforms (COX-1, COX-2) by Licofelone (B1675295)

Licofelone demonstrates a balanced and potent inhibition of both COX-1 and COX-2 isoforms, which are the key enzymes in the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov

Studies have characterized Licofelone as a competitive inhibitor of both COX-1 and COX-2. nih.govresearchgate.net This mechanism implies that Licofelone binds to the active site of the cyclooxygenase enzymes, directly competing with the substrate, arachidonic acid. This mode of action is crucial as it is reversible and dependent on the relative concentrations of the inhibitor and the substrate.

The inhibitory potency of Licofelone against COX isoforms has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. While values can vary slightly based on the specific assay conditions, Licofelone has been shown to be a potent inhibitor of both enzymes. One study reported an IC50 value for COX inhibition at 0.21 µM. nih.gov This demonstrates a balanced effect on both the constitutive COX-1 isoform and the inducible COX-2 isoform.

Table 1: Inhibitory Potency (IC50) of Licofelone against COX and 5-LOX

| Enzyme | IC50 Value (µM) |

|---|---|

| Cyclooxygenase (COX) | 0.21 |

| 5-Lipoxygenase (5-LOX) | 0.18 |

Data sourced from preclinical assessments. nih.gov

Mechanisms of 5-Lipoxygenase (5-LOX) Pathway Modulation

Licofelone's anti-inflammatory profile is significantly defined by its potent inhibition of the 5-LOX pathway, which is responsible for the production of pro-inflammatory leukotrienes. nih.govjyoungpharm.org

In cell-free assays using purified recombinant 5-LOX or homogenates of polymorphonuclear leukocytes (PMNL), Licofelone acts as a weak direct inhibitor of the 5-LOX enzyme. nih.gov Its IC50 value in these cell-free systems is reported to be well above 10 µM, indicating that direct enzymatic inhibition is not its primary mechanism of action for suppressing leukotriene synthesis. nih.gov

A key mechanism for Licofelone's action on the 5-LOX pathway appears to be its interference with the 5-lipoxygenase-activating protein (FLAP). nih.gov FLAP is a crucial nuclear membrane protein that binds arachidonic acid and presents it to the 5-LOX enzyme. For 5-LOX to become active in cellular systems, it must translocate from the cytosol to the nuclear membrane, a process facilitated by FLAP. Research has shown that Licofelone prevents this ionophore-induced translocation of 5-LOX to the nuclear membrane in PMNL. nih.gov This action is similar to that of the well-known FLAP inhibitor, MK-886. The structural similarity between Licofelone and MK-886 further supports the hypothesis that Licofelone's primary target in the cellular 5-LOX pathway is FLAP. nih.gov

In contrast to its weak activity in cell-free assays, Licofelone is a potent inhibitor of leukotriene biosynthesis in intact cellular systems. nih.gov In studies using freshly isolated human PMNL stimulated with a calcium ionophore, Licofelone caused a concentration-dependent inhibition of 5-LOX product synthesis with an IC50 value of approximately 1.7 µM. nih.gov This potent cellular activity, which requires an intact cellular environment, strongly suggests that Licofelone's mechanism is not direct enzyme inhibition but rather interference with a critical upstream component like FLAP. nih.gov By inhibiting FLAP, Licofelone effectively prevents the 5-LOX enzyme from accessing its substrate, arachidonic acid, thereby potently suppressing the synthesis of leukotrienes such as Leukotriene B4 (LTB4). nih.govnih.gov

Interactions with Other Inflammatory Mediators and Enzymes

Effects on Arachidonic Acid Metabolism Shunting

Traditional NSAIDs, by inhibiting COX enzymes, can lead to a "shunting" of the arachidonic acid cascade. This phenomenon involves the redirection of arachidonic acid from the COX pathway to the lipoxygenase (LOX) pathway, potentially increasing the production of pro-inflammatory leukotrienes. nih.gov It has been hypothesized that this metabolic shunting could partly explain some of the side effects associated with NSAID use. nih.gov

Licofelone, as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX), is designed to circumvent this issue. nih.gov By simultaneously blocking both major pathways of arachidonic acid metabolism, it decreases the production of both prostaglandins and pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4). nih.gov This balanced inhibition prevents the substrate from being shunted to the LOX pathway, offering a more comprehensive blockade of inflammatory mediator synthesis. nih.gov

Modulation of Proinflammatory Cytokine Production in Cellular Models

In addition to its enzymatic inhibition, licofelone has been shown to modulate the production of key proinflammatory cytokines. In experimental models of osteoarthritis, licofelone was found to reduce the synthesis of interleukin-1β (IL-1β), a pivotal cytokine in inflammatory processes, alongside its inhibition of LTB4. nih.gov Further studies have demonstrated that licofelone can inhibit pro-inflammatory cytokine release induced by interleukin-18 in human mesangial cells. nih.govjneurosci.org The activation of CB2 receptors, which licofelone interacts with, is known to modulate cytokine expression and secretion from immune cells. nih.gov This suggests that licofelone's anti-inflammatory effects extend beyond the eicosanoid pathway to include the downregulation of critical cytokine signaling.

Exploration of Non-Eicosanoid-Related Molecular Targets

Ligand Binding and Functional Studies with Cannabinoid Receptors (CB1, CB2)

Recent investigations have revealed that licofelone's pharmacological activity may involve direct interaction with the endocannabinoid system. Molecular docking studies have shown that licofelone binds to both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) with high affinity. nih.gov This binding affinity is comparable to that of known phytocannabinoids and synthetic cannabinoids. nih.gov

The functional relevance of this interaction is supported by in vivo studies where the therapeutic effects of licofelone were blocked by antagonists for both CB1 and CB2 receptors. nih.gov This receptor-dependent action indicates that licofelone may produce some of its effects through direct activation of cannabinoid receptors, a mechanism distinct from its COX/LOX inhibition. nih.gov Activation of CB2 receptors, in particular, is associated with reducing inflammation and pain. nih.gov

Induction of Apoptosis in Cancer Cell Lines through Mitochondrial Pathways

Beyond its anti-inflammatory properties, licofelone has been reported to trigger apoptosis in cancer cells through mechanisms independent of its effects on the arachidonic acid cascade. nih.govoup.com In HCA-7 colon cancer cells, licofelone induces apoptosis in a dose- and time-dependent manner by recruiting the intrinsic mitochondrial apoptotic pathway. nih.govoup.com

This process is characterized by several key events: a loss in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3. nih.govoup.com Activated caspase-3 then leads to the cleavage of poly-(ADP-ribose)polymerase-1 (PARP-1), a hallmark of apoptosis. nih.gov Furthermore, licofelone was shown to induce the cleavage of the pro-apoptotic protein p21(Bax) into a more potent p18(Bax) form. nih.gov The induction of apoptosis was confirmed to be caspase-dependent, as it was significantly blocked by a pan-caspase inhibitor. oup.com

| Apoptotic Event | Observation | Reference |

|---|---|---|

| Mitochondrial Membrane Potential | Loss of potential observed | nih.gov |

| Cytochrome c | Release from mitochondria to cytoplasm | nih.gov |

| Caspase Activation | Activation of caspase-9 and caspase-3 | nih.gov |

| PARP-1 Cleavage | Observed following caspase activation | nih.gov |

| Bax Cleavage | Cleavage of p21(Bax) to the more potent p18(Bax) | nih.gov |

Modulation of Matrix Metalloproteinases (MMPs) Expression and Activity in Cartilage Models

In vitro and cell-based investigations have elucidated the significant role of Licofelone in modulating the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes critical to the degradation of extracellular matrix components, particularly in cartilage. nih.gov Research has primarily focused on cartilage models of osteoarthritis (OA), where MMPs, especially MMP-13 (collagenase-3), are key players in the breakdown of type II collagen, the main structural protein in articular cartilage. nih.govnih.gov

Studies utilizing human osteoarthritic chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β) have demonstrated that Licofelone exerts a potent, dose-dependent inhibitory effect on both the production and gene expression of MMP-13. nih.govnih.gov This effect was shown to be significantly more pronounced than that of selective inhibitors of either cyclooxygenase-2 (COX-2) with NS-398 or 5-lipoxygenase (5-LOX) with BayX-1005, which had minimal impact on their own. nih.govnih.gov This suggests that the dual inhibition of both pathways by Licofelone is crucial for its MMP-modulating activity. The level of inhibition achieved with Licofelone was found to be comparable to that of Dexamethasone, a potent corticosteroid. nih.govnih.gov

The underlying molecular mechanism for this inhibition involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Licofelone was found to decrease the phosphorylation of p38 and the transcription factor CREB (cAMP response element-binding protein), subsequently inhibiting the activity of the transcription factor AP-1 (activator protein-1). nih.govnih.gov AP-1 is a critical regulator of MMP-13 gene expression in chondrocytes. Licofelone did not affect the phosphorylation of other MAP kinases like p44/42 or JNK1/2. nih.govnih.gov

The table below summarizes the dose-dependent effect of Licofelone on IL-1β-stimulated MMP-13 production in human OA chondrocytes.

| Treatment Condition | Concentration | MMP-13 Production (Relative to IL-1β Control) |

| Control (IL-1β Stimulated) | 100 pg/ml | 100% |

| Licofelone | 0.3 µg/ml | Significant Inhibition |

| Licofelone | 1.0 µg/ml | Stronger Inhibition |

| Licofelone | 3.0 µg/ml | Maximum Inhibition |

| NS-398 (COX-2 Inhibitor) | 10 µM | Very Little Effect |

| BayX-1005 (5-LOX Inhibitor) | 10 µM | Very Little Effect |

This interactive table is based on findings that Licofelone dose-dependently inhibited the IL-1β stimulated production and expression of MMP-13, while specific COX-2 or 5-LOX inhibitors had little effect. nih.govnih.gov

Further research in animal models of OA has substantiated these in vitro findings. In a dog model of experimental OA, oral administration of Licofelone was shown to significantly decrease the levels of both mRNA expression and protein synthesis of several key catabolic factors in the cartilage. nih.govresearchgate.net This included not only MMP-13 but also other crucial enzymes involved in cartilage degradation. nih.gov The treatment effectively reduced the synthesis of Cathepsin K, a thiol-dependent enzyme also involved in the breakdown of the collagen network, and the aggrecanases ADAMTS-4 and ADAMTS-5, which degrade aggrecan, a major proteoglycan component of cartilage. nih.govresearchgate.net This broad-spectrum inhibition of major cartilage-degrading enzymes highlights Licofelone's protective effects on cartilage integrity. nih.gov

The table below details the catabolic factors in cartilage that are downregulated by Licofelone treatment in an in vivo OA model. nih.govresearchgate.net

| Catabolic Factor | Family | Primary Substrate | Effect of Licofelone Treatment |

| MMP-13 | Matrix Metalloproteinase (Collagenase) | Type II Collagen | Decreased mRNA Expression & Protein Synthesis |

| Cathepsin K | Cysteine Protease | Type II Collagen, Aggrecan | Decreased mRNA Expression & Protein Synthesis |

| ADAMTS-4 | A Disintegrin and Metalloproteinase with Thrombospondin Motifs (Aggrecanase-1) | Aggrecan | Decreased mRNA Expression & Protein Synthesis |

| ADAMTS-5 | A Disintegrin and Metalloproteinase with Thrombospondin Motifs (Aggrecanase-2) | Aggrecan | Decreased mRNA Expression & Protein Synthesis |

This interactive table summarizes the findings from an in vivo experimental OA model where Licofelone treatment was found to reduce the expression and synthesis of several major enzymes responsible for cartilage degradation. nih.govresearchgate.net

Preclinical Pharmacological Investigations in Animal Models

Anti-inflammatory Efficacy in Acute and Chronic Inflammatory Models

Licofelone's ability to modulate inflammatory responses has been demonstrated in a range of animal models representing both acute and chronic inflammation.

In standard rodent models of acute inflammation, licofelone (B1675295) has shown potent anti-inflammatory effects. The carrageenan-induced paw edema model in rats is a widely used assay to assess the efficacy of anti-inflammatory agents. In this model, licofelone demonstrated a significant ability to reduce edema. nih.govresearchgate.net Similarly, its efficacy was evaluated in the Randal Selitto hyperalgesic assay, which measures sensitivity to mechanical stimuli in an inflamed paw, further confirming its anti-inflammatory and analgesic properties in acute settings. nih.govresearchgate.net

Table 1: Efficacy of Licofelone in Rodent Models of Acute Inflammation

| Model | Species | Endpoint | Efficacy (ED50) |

|---|---|---|---|

| Carrageenan-induced Paw Edema | Rat | Reduction of Edema | 11.22-27.07 mg/kg, p.o. nih.govresearchgate.net |

The anti-arthritic potential of licofelone has been explored in several animal models that mimic the pathological changes seen in human arthritis. In a rat model of adjuvant-induced arthritis, licofelone was found to significantly reduce erythema and edema. nih.gov Histological examination of the joints in these animals revealed reduced synovial cell proliferation and less bone and cartilage erosion, suggesting a disease-modifying potential. nih.gov

In a canine model of osteoarthritis created by surgical sectioning of the anterior cruciate ligament, licofelone treatment reduced the progression of structural changes. nih.gov Specifically, it decreased the size and severity of cartilage lesions on both the femoral condyles and tibial plateaus. nih.govnih.gov This protective effect was associated with a reduction in the activity of cartilage-degrading enzymes, including collagenase and other metalloproteases. nih.gov Furthermore, studies in a rabbit model of atherosclerosis, which involves an inflammatory component, showed that licofelone reduced neointimal formation and inflammatory markers more effectively than a selective COX-2 inhibitor. nih.gov

Table 2: Effects of Licofelone in Animal Models of Arthritis and Joint Inflammation

| Model | Species | Key Findings |

|---|---|---|

| Adjuvant-induced Arthritis | Rat | Reduced erythema, edema, synovial cell proliferation, and bone/cartilage erosion. nih.gov |

| Experimental Osteoarthritis | Dog | Reduced size and grade of cartilage lesions; decreased collagenase and metalloprotease activity. nih.govnih.gov |

Analgesic Properties in Experimental Pain Models

Licofelone's analgesic effects have been characterized in various experimental pain models. In the acetic acid-induced writhing test in mice, a model of visceral pain, licofelone demonstrated a clear analgesic effect. nih.govresearchgate.net Its efficacy has also been assessed in a rat model of incisional pain, which represents postoperative pain. In this model, licofelone was effective against both mechanical hyperalgesia and cold allodynia, showing a longer duration of action compared to other anti-inflammatory agents. nih.govresearchgate.net

Table 3: Analgesic Efficacy of Licofelone in Experimental Pain Models

| Model | Species | Endpoint | Efficacy (ED50) |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Mouse | Reduction of Writhing | 31.33 mg/kg nih.govresearchgate.net |

| Incisional Pain | Rat | Attenuation of Mechanical Hyperalgesia | 2.92 mg/kg, p.o. nih.govresearchgate.net |

Neuroprotective Effects in Central Nervous System Disease Models

Beyond its peripheral anti-inflammatory and analgesic actions, licofelone has been investigated for its potential neuroprotective effects, given the central role of neuroinflammation in many central nervous system (CNS) disorders. nih.gov

Neuroinflammation is a critical factor in the progression of several neurodegenerative diseases. nih.govnih.gov In a mouse model of Parkinson's disease using the neurotoxin MPTP, licofelone treatment improved locomotor activity and attenuated oxidative damage. nih.gov The study also found that licofelone restored mitochondrial enzyme complex activity and attenuated the expression of apoptotic and transcription factors, suggesting a multifactorial neuroprotective mechanism. nih.gov

Additionally, in a lipopolysaccharide (LPS)-induced model of depressive-like behavior in mice, which is linked to neuroinflammation, licofelone reversed the behavioral deficits. ualberta.ca These findings suggest that licofelone's ability to modulate neuroinflammatory pathways may be beneficial in conditions involving CNS inflammation and related cognitive or mood impairments. ualberta.ca

Neuropathic pain, which arises from damage to the nervous system, is often resistant to standard analgesics. The efficacy of licofelone has been tested in a rat model of paclitaxel-induced neuropathic pain (PINP), a common side effect of chemotherapy. mdpi.com In this model, licofelone was shown to alleviate paclitaxel-induced mechanical allodynia in a time- and dose-dependent manner. mdpi.com The study also suggested that the antiallodynic effects of licofelone in this model are dependent on cannabinoid CB1 and CB2 receptors. mdpi.com Another study noted that licofelone could attenuate mechanical hypersensitivity during the chronic phase of spinal cord injury. mdpi.com

Table 4: Summary of Licofelone's Effects in Neuropathic Pain Models

| Model | Species | Key Findings |

|---|---|---|

| Paclitaxel-Induced Neuropathic Pain | Rat | Attenuated mechanical allodynia in a time- and dose-dependent manner. mdpi.com |

Impact on Cardiovascular Inflammation in Preclinical Models

Licofelone has been evaluated in several animal models to determine its effects on cardiovascular inflammation, a key process in the development of atherosclerosis and thrombotic events.

The anti-inflammatory effects of licofelone on the development of atherosclerosis were significantly demonstrated in a rabbit model. In this model, arterial injury was induced, and animals were fed an atherogenic diet for four weeks. Treatment with licofelone resulted in a marked reduction of neointimal formation and inflammation compared to untreated animals or those treated with a selective COX-2 inhibitor, rofecoxib. nih.govresearchgate.net

Key findings from this rabbit model of atherosclerosis include:

Reduced Intima-Media Ratio: Licofelone treatment significantly decreased the intima/media ratio in injured femoral arteries. nih.gov

Decreased Macrophage Infiltration: There was a notable reduction in macrophage infiltration within the neointimal area of the arterial lesions in the licofelone-treated group. nih.gov

Modulation of Inflammatory Markers: The expression of monocyte chemoattractant protein-1 (MCP-1) gene and the activation of the critical inflammatory transcription factor, nuclear factor-kappaB (NF-κB), were both diminished in the atheroma of rabbits receiving licofelone. nih.gov

Inhibition of Key Enzymes: Furthermore, licofelone inhibited the protein expression of both COX-2 and 5-LOX within the vascular lesions. In contrast, rofecoxib only reduced the expression of COX-2. nih.gov

Table 1: Effects of Licofelone in a Rabbit Model of Atherosclerosis

| Parameter | Effect of Licofelone Treatment | Comparison with Rofecoxib |

|---|---|---|

| Intima/Media Ratio | Reduced | More effective reduction |

| Macrophage Infiltration | Reduced | Rofecoxib had no significant effect |

| MCP-1 Gene Expression | Reduced | Similar reduction |

| NF-κB Activation | Reduced | Not observed with Rofecoxib |

| COX-2 Protein Expression | Inhibited | Both inhibited COX-2 |

| 5-LOX Protein Expression | Inhibited | Rofecoxib had no effect |

These findings collectively suggest that licofelone's dual inhibition of COX and 5-LOX pathways provides a more comprehensive anti-inflammatory effect in the context of atherosclerosis compared to selective COX-2 inhibition. nih.gov

The antiplatelet activity of licofelone is a critical aspect of its potential cardiovascular benefits, as platelet activation is central to acute thrombotic events. nih.gov The effects of licofelone on platelet function have been characterized, demonstrating a potent inhibitory effect mediated primarily through the inhibition of COX-1 activity. nih.gov

Studies have shown that licofelone effectively prevents platelet aggregation induced by various agonists:

Arachidonic Acid: Licofelone completely prevented platelet aggregation induced by arachidonic acid at low micromolar concentrations. nih.gov

Collagen/Adrenalin: Aggregation stimulated by collagen and adrenalin was significantly reduced by licofelone. nih.gov

Thrombin: The compound had a partial inhibitory effect on platelet aggregation induced by thrombin, even at higher concentrations. nih.gov

A key mechanism for this antiplatelet effect is the inhibition of thromboxane B2 (TxB2) production, a stable metabolite of the potent platelet agonist thromboxane A2. Licofelone was found to inhibit TxB2 production stimulated by all tested agonists, reducing its levels to those comparable to unstimulated platelets. nih.govnih.govnih.gov This robust suppression of thromboxane production is believed to be responsible for its protective effects against cardiovascular derangements triggered by inflammatory stimuli in rabbits. nih.gov

Table 2: Effect of Licofelone on Induced Platelet Aggregation

| Inducing Agent | Inhibitory Effect of Licofelone |

|---|---|

| Arachidonic Acid | Complete prevention at low concentrations |

| Collagen/Adrenalin | Significant reduction |

| Thrombin | Partial inhibition |

The combined anti-inflammatory and antiplatelet activities suggest that licofelone may possess a favorable cardiovascular profile. nih.gov

Effects on Respiratory Inflammation in Animal Models of Bronchoconstriction and Asthma

Animal models are essential for investigating mechanisms of respiratory diseases like asthma and for the preclinical development of new therapies. nih.govnih.gov Asthma is characterized by airway inflammation, bronchial hyperresponsiveness, and reversible airflow obstruction. mdpi.com Preclinical pharmacological studies have indicated that licofelone possesses significant anti-asthmatic activity.

While specific data from animal models of ovalbumin-induced allergic inflammation or other common asthma models are not extensively detailed in the cited literature, the compound's fundamental mechanism of action provides a strong rationale for its effects in respiratory inflammation. nih.govnih.govmdpi.comscireq.compharmalegacy.com The 5-LOX pathway, which licofelone inhibits, is responsible for the production of leukotrienes. Leukotrienes are potent inflammatory mediators that play a critical role in the pathophysiology of asthma by causing bronchoconstriction, increased mucus production, and recruitment of inflammatory cells into the airways. By inhibiting both prostaglandins (B1171923) (via COX) and leukotrienes (via 5-LOX), licofelone is expected to effectively target the complex inflammatory cascade underlying asthma and bronchoconstriction.

Metabolic Pathway Elucidation and Pharmacokinetic Research Using Licofelone D4 in Preclinical Models

Application of Licofelone-d4 as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to ensure accuracy and precision. researchgate.net The IS is added at a known concentration to samples and calibrators to correct for variability during sample preparation, injection, and ionization in the mass spectrometer. biopharmaservices.combioanalysis-zone.com

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. biopharmaservices.combioanalysis-zone.com Because its chemical and physical properties are nearly identical to the analyte (Licofelone), it behaves similarly during extraction and chromatographic separation. wuxiapptec.com However, due to its increased mass from the deuterium (B1214612) atoms, it is distinguishable by the mass spectrometer. This co-elution and similar ionization response allow this compound to effectively compensate for matrix effects and variations in instrument performance, leading to highly reliable quantification of Licofelone (B1675295) in biological matrices like plasma, urine, and tissue homogenates. bioanalysis-zone.comwuxiapptec.com The use of a SIL-IS is a common practice in regulated bioanalysis to ensure data integrity. nih.gov

Tracing Metabolic Pathways of Licofelone In Vitro and In Vivo using Deuterium Labeling

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug. mdpi.comnih.gov When this compound is administered in vivo to preclinical models or incubated with in vitro systems like liver microsomes, its metabolites retain the deuterium label. This isotopic tag allows for the unambiguous identification of drug-related material from endogenous compounds in complex biological samples. nih.gov By using high-resolution mass spectrometry, researchers can screen for the parent compound and its predicted and unknown metabolites, all of which will exhibit a characteristic mass shift corresponding to the number of deuterium atoms. This approach provides a clear map of the biotransformation pathways of Licofelone. osti.gov

The identification of metabolites from this compound is achieved using LC-MS/MS. The process involves searching for mass signals in the collected data that correspond to the deuterated parent drug having undergone common metabolic transformations (e.g., oxidation, glucuronidation). For Licofelone, known metabolites include an acyl-glucuronide (M1) and a hydroxylated form (M2). rroij.com

When studying this compound, analysts would search for the corresponding deuterated metabolites:

Hydroxy-Licofelone-d4: The mass of this metabolite would be that of this compound plus the mass of an oxygen atom (+16 Da).

This compound-glucuronide: This metabolite's mass would be that of this compound plus the mass of a glucuronic acid moiety (+176 Da).

Once identified by their specific mass-to-charge ratio (m/z) and fragmentation patterns, these deuterated metabolites can be quantified to determine the extent and rate of their formation, providing a comprehensive profile of Licofelone's biotransformation.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast majority of drugs. openanesthesia.orgnih.govnih.gov These enzymes catalyze oxidative reactions, such as the hydroxylation that forms the M2 metabolite of Licofelone. openanesthesia.org

To identify the specific CYP isozymes responsible for Licofelone's metabolism (e.g., CYP3A4, CYP2C9), in vitro experiments are conducted. researchgate.net This involves incubating this compound with systems containing individual, recombinant human CYP enzymes. By measuring the formation of Hydroxy-Licofelone-d4 in each specific enzyme system, researchers can pinpoint which isozymes are primarily responsible for this metabolic pathway. This information is crucial for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce these enzymes, altering Licofelone's clearance. nih.govnih.gov

Assessment of Deuterium Isotope Effects on Metabolic Stability and Rate

The substitution of hydrogen with deuterium can alter the rate of drug metabolism through the kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. pressbooks.pubnih.gov Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate. nih.govnih.gov

This effect can be assessed by incubating equal concentrations of Licofelone and this compound in parallel in vitro systems (e.g., human liver microsomes) and monitoring the disappearance of the parent compounds over time. A slower rate of disappearance for this compound compared to Licofelone indicates a significant KIE and suggests that deuteration has improved the compound's metabolic stability. nih.govnih.gov This can translate to a longer half-life in vivo. juniperpublishers.com

| Parameter | Description | Method of Assessment | Potential Outcome for this compound |

| Intrinsic Clearance (CLint) | The innate ability of the liver to metabolize a drug. | In vitro incubation with liver microsomes. | Lower CLint compared to Licofelone. |

| In Vitro Half-life (t½) | The time taken for 50% of the drug to be metabolized in an in vitro system. | Monitoring parent drug depletion over time. | Longer t½ compared to Licofelone. |

| Metabolic Switching | A shift in metabolic pathways due to the slowing of one primary pathway. | Comprehensive metabolite profiling of both deuterated and non-deuterated drug. | Potential increase in minor metabolic pathways (e.g., glucuronidation) if hydroxylation is slowed. nih.govosti.gov |

Comparative Pharmacokinetics of Licofelone and this compound in Animal Models for Research Tool Development

Preclinical animal models are used to understand how a drug and its deuterated analog behave in a whole organism. By administering Licofelone and this compound to separate groups of animals (e.g., rats or dogs), a direct comparison of their pharmacokinetic profiles can be made. mdpi.com

If the deuterium isotope effect observed in vitro translates to an in vivo setting, this compound would be expected to exhibit a different pharmacokinetic profile than Licofelone. Specifically, a reduction in metabolic clearance would likely result in:

Increased Half-Life (t½): The drug would remain in the body for a longer period.

Decreased Systemic Clearance (CL): The rate of removal of the drug from the bloodstream would be slower.

The following table illustrates a hypothetical comparison based on these principles.

| Pharmacokinetic Parameter | Licofelone (Hypothetical Data) | This compound (Projected Data) | Expected Change and Rationale |

| Half-Life (t½) | 4 hours | 7 hours | Increase: Slower metabolism due to the KIE leads to a longer elimination phase. |

| Clearance (CL) | 1.5 L/hr/kg | 0.85 L/hr/kg | Decrease: Reduced rate of metabolic elimination by the liver. |

| Area Under the Curve (AUC) | 6,700 nghr/mL | 11,800 nghr/mL | Increase: The drug is cleared more slowly, leading to greater overall exposure. |

| Volume of Distribution (Vd) | 0.2 L/kg | 0.2 L/kg | No Change: Deuteration typically does not significantly alter the distribution of a drug into tissues. |

Excretion Pathways and Elimination Kinetics of Deuterated Licofelone and its Metabolites in Preclinical Species

Drug elimination is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile and feces). nih.govmerckmanuals.com The metabolic processes, often occurring in the liver, typically convert lipophilic drugs into more polar, water-soluble metabolites that can be more easily excreted by the kidneys. nih.govmerckmanuals.com Drugs and metabolites can also be actively transported into the bile and eliminated in the feces. merckmanuals.com

The fundamental excretion pathways for this compound and its metabolites are expected to be identical to those of the non-deuterated compound. litfl.com That is, the deuterated parent drug and its deuterated metabolites will be eliminated via a combination of renal and biliary routes.

Structure Activity Relationship Sar and Computational Modeling of Licofelone and Analogues

Ligand-Target Interactions: Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as licofelone (B1675295), to its protein target. These methods elucidate the specific interactions that stabilize the ligand-protein complex, providing a rationale for the compound's inhibitory mechanism at an atomic level.

Molecular Docking: Docking studies have been instrumental in understanding how licofelone fits into the active sites of both COX and 5-LOX enzymes. For COX enzymes, licofelone is predicted to bind within the long, hydrophobic channel where the natural substrate, arachidonic acid, binds. The acetic acid moiety of licofelone is crucial for its activity, forming key interactions with catalytically important residues. Docking poses suggest that the carboxylate group can form hydrogen bonds or ionic interactions with residues like Arginine 120 and Tyrosine 355 in the COX-2 active site. The phenyl and chlorophenyl groups of licofelone occupy hydrophobic pockets within the enzyme, contributing to the binding affinity through van der Waals interactions. researchgate.net

In the case of 5-LOX, the binding is proposed to involve the non-heme iron atom in the enzyme's catalytic site. The licofelone molecule can coordinate with this iron atom, displacing water and preventing the catalytic cycle. The hydrophobic regions of the molecule are also critical for positioning the drug correctly within the active site, which is thought to have a horseshoe-like configuration. rroij.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the licofelone-enzyme complex over time. github.io These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate picture of the interaction landscape. nih.govirbbarcelona.org For instance, MD simulations can confirm the stability of key hydrogen bonds identified in docking studies and analyze the role of water molecules in mediating interactions at the binding interface. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored during the simulation to ensure the complex remains stable. researchgate.net

Table 1: Key Amino Acid Interactions for Licofelone with Target Enzymes (Predicted by Molecular Docking)

| Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Ionic |

| Val523, Leu352, Phe518 | Hydrophobic Interactions | |

| 5-LOX | His367, His372, His550 | Coordination with Fe³⁺ ion |

| Leu368, Ile406, Leu607 | Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Studies for Inhibitory Potency

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. bg.ac.rs These models help in understanding which molecular properties (descriptors) are important for activity and in predicting the potency of newly designed compounds.

For licofelone and its analogues, QSAR studies focus on identifying the key structural features that influence their dual inhibitory potency against COX and 5-LOX. A study on a series of C5-substituted licofelone derivatives revealed that modifications at this position significantly impact the inhibitory potency on COX-1 and COX-2. For example, a C5-acetyl derivative was found to be equipotent to licofelone in vivo, whereas other substitutions, such as 2-oxoethyl benzoate (B1203000) derivatives, led to a significant reduction in COX inhibition. nih.gov

QSAR models are typically developed using a set of known inhibitors (a training set) and then validated using an external set of compounds (a test set). The models often use a combination of descriptors:

Electronic Descriptors: Such as atomic charges and dipole moments, which influence electrostatic interactions.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the binding site.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which is critical for interactions within the hydrophobic active sites of COX and LOX.

The resulting QSAR equations provide a quantitative framework for predicting the inhibitory concentration (IC50) or other measures of potency for new analogues before they are synthesized, thereby saving time and resources. bg.ac.rs

Table 2: Structure-Activity Relationship of C5-Substituted Licofelone Derivatives

| Compound | C5-Substituent (R) | Relative COX Inhibitory Potency (in vivo) |

|---|---|---|

| Licofelone | -CH₂COOH | +++ |

| Analogue 8a | -COCH₃ | +++ |

| Analogue 8e | -COCH₂OCHO | +/- |

| Analogue 8f | -COCH₂OCOCH₃ | +/- |

| Analogue 8g | -COCH₂OCOCH₂CH₃ | +/- |

(Data based on findings from a study on licofelone derivatives. nih.gov Potency is represented qualitatively: +++ equipotent to licofelone, +/- significantly reduced potency.)

Pharmacophore Modeling for De Novo Drug Design and Lead Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com A pharmacophore model for a dual COX/5-LOX inhibitor based on licofelone would typically include features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings, all arranged in a specific spatial orientation.

This model can be generated based on the structure of licofelone and other known dual inhibitors (ligand-based) or from the structure of the enzyme's active site (structure-based). Once developed, the pharmacophore model serves as a 3D query for searching large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. pharmacophorejournal.com

Furthermore, pharmacophore models are crucial for lead optimization. For instance, the pharmacophore of licofelone has been used as a starting point to design new compounds with a modified activity profile. In one study, the carboxylic acid end of licofelone was modified with fragments known to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), aiming to create a dual mPGES-1/5-LOX inhibitor while reducing COX-related activity and potential side effects. researchgate.net This approach demonstrates how pharmacophore modeling can guide the rational modification of a known drug scaffold to develop new therapeutic agents with improved properties.

Conformational Analysis and Binding Energy Calculations

Conformational Analysis: Molecules with rotatable bonds, like licofelone, can exist in multiple three-dimensional shapes or conformations. drugdesign.orgfiveable.me Conformational analysis is the study of these different conformers and their relative energies. It is a critical step in understanding drug-receptor interactions because a ligand must adopt a specific, often higher-energy, conformation to fit optimally into the binding site of its target protein. drugdesign.org Computational methods are used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. The energy difference between the lowest-energy conformation in solution and the "bioactive" conformation adopted upon binding represents the conformational energy penalty, which must be overcome by the favorable energy of binding.

Binding Energy Calculations: Calculating the binding free energy (ΔG_bind) is a central goal of computational drug design, as it is directly related to the binding affinity and inhibitory constant (Ki) of a drug. researchgate.net Several methods are used to estimate binding free energy, with varying levels of accuracy and computational cost.

A popular and computationally efficient method is the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) approach. nih.gov This method involves running an MD simulation of the protein-ligand complex and then calculating the binding energy as a sum of various terms, including van der Waals energy, electrostatic energy, and solvation free energy. More rigorous, but computationally intensive, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can also be used to calculate the relative binding affinities of a series of related ligands with high accuracy. nih.govwustl.edu These calculations provide quantitative predictions that can be used to rank potential drug candidates and guide lead optimization efforts. nih.gov

Predictive Modeling for Biological Activities based on Structural Features

Predictive modeling leverages data from existing compounds to build models that can forecast the biological activity of new, untested molecules. These models go beyond simple QSAR by incorporating more complex algorithms, including machine learning and deep learning, to identify intricate patterns connecting structural features to biological outcomes. mdpi.commdpi.com

For a compound like licofelone, predictive models can be developed to screen virtual libraries for new molecules with potential dual COX/5-LOX inhibitory activity. The process involves:

Dataset Curation: Assembling a large dataset of compounds with known anti-inflammatory activity or specific COX/LOX inhibition data.

Feature Generation: Calculating a wide range of molecular descriptors (e.g., 2D fingerprints, 3D structural keys) for each compound in the dataset.

Model Training: Using machine learning algorithms (such as Random Forest, Support Vector Machines, or Neural Networks) to learn the relationship between the molecular features and the biological activity. mdpi.com

Model Validation: Testing the model's predictive power on an independent set of compounds not used during training.

Once validated, these models can rapidly predict the anti-inflammatory potential of thousands or even millions of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates identified through in silico screening. researchgate.net

Analytical Methodologies for Quantitative Research of Licofelone and Metabolites

Development and Validation of Chromatographic-Mass Spectrometric (LC-MS/MS) Methods

The development of a robust LC-MS/MS method is a critical first step for the reliable quantification of Licofelone (B1675295) in preclinical research. japsonline.com This process involves optimizing both the chromatographic separation and the mass spectrometric detection to ensure the analyte can be clearly distinguished from other components within a complex biological matrix. gmp-compliance.org

The goal of method development is to establish optimal conditions for the simultaneous analysis of Licofelone and its deuterated analogue, Licofelone-d4. medchemexpress.com Given Licofelone's structure, which includes a carboxylic acid group, electrospray ionization (ESI) in negative ion mode is typically the most effective ionization technique for mass spectrometry. nih.gov

Chromatography: A reversed-phase C18 column is commonly employed for the separation of non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds. nih.gov Gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of an acidifier like formic acid, helps to achieve sharp peak shapes and efficient separation from endogenous matrix components. nih.gov The gradient is programmed to increase the proportion of the organic solvent over the course of the analytical run, eluting the analytes of interest in a reasonable timeframe. nih.gov

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for each compound. For Licofelone, the precursor ion would be its deprotonated molecule [M-H]⁻. This ion is isolated and then fragmented in the collision cell to produce a characteristic product ion. A similar process is followed for the this compound internal standard. The optimization of MS parameters like collision energy and declustering potential is crucial for maximizing signal intensity. nottingham.ac.uk

Below is a representative table of optimized MS/MS parameters for the quantification of Licofelone and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Licofelone | 378.1 | 334.1 | 150 | -22 |

| This compound | 382.1 | 338.1 | 150 | -22 |

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. japsonline.com Validation is performed according to established guidelines to demonstrate the method's reliability. nih.govnih.gov The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.comgmp-compliance.org This is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference is observed at the retention time of Licofelone and this compound.

Linearity and Range: The calibration curve, which plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, must demonstrate a linear relationship over a defined concentration range. researchgate.net A standard curve should consist of a minimum of six non-zero concentration points. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter among replicate measurements. gmp-compliance.org These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov The mean value should generally be within 15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. gmp-compliance.org

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision (typically within 20%). researchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov

The table below shows representative validation results for a hypothetical Licofelone assay in rat plasma.

| Validation Parameter | Low QC (15 ng/mL) | Medium QC (150 ng/mL) | High QC (1500 ng/mL) | Acceptance Criteria |

| Intra-day Precision (%CV) | 4.8% | 3.5% | 2.9% | ≤15% |

| Intra-day Accuracy (%) | 103.2% | 98.7% | 101.5% | 85-115% |

| Inter-day Precision (%CV) | 6.2% | 5.1% | 4.3% | ≤15% |

| Inter-day Accuracy (%) | 105.4% | 101.1% | 102.3% | 85-115% |

| Linearity (r²) | - | - | - | ≥0.99 |

Application of Stable Isotope Dilution Assays utilizing this compound

Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is a powerful technique for high-accuracy quantification. nih.govnih.gov The methodology involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the beginning of the sample preparation process. nih.gov

This compound serves as an ideal internal standard because it is chemically identical to Licofelone and therefore behaves in the same way during extraction, chromatographic separation, and ionization. mdpi.com Any loss of analyte during sample workup will be matched by a proportional loss of the internal standard. mdpi.com Because the mass spectrometer can differentiate between the unlabeled analyte and the deuterated standard based on their mass difference, the ratio of their signals is used for quantification. This approach effectively corrects for sample-to-sample variability in extraction recovery and for matrix effects (ion suppression or enhancement), leading to superior accuracy and precision compared to methods using other types of internal standards. mdpi.comnih.gov

Sample Preparation Strategies for Biological Matrices in Preclinical Research

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances like proteins and phospholipids (B1166683) that can compromise the LC-MS/MS analysis. researchgate.net Several strategies can be employed for the analysis of Licofelone.

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma or tissue homogenate sample. nih.gov This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing Licofelone and this compound, can be injected directly or after an evaporation and reconstitution step.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous sample and a water-immiscible organic solvent (e.g., ethyl acetate). researchgate.net By adjusting the pH of the aqueous phase, the charge state of Licofelone (which has a carboxylic acid group) can be manipulated to favor its partitioning into the organic layer, leaving many matrix components behind.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT or LLE and can be used to concentrate the analyte. researchgate.net For Licofelone, a mixed-mode or polymeric reversed-phase sorbent can be effective. nih.gov The process involves conditioning the SPE cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analytes with a strong organic solvent. nih.gov

The table below summarizes common preparation strategies.

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Analyte solubilization and protein removal by denaturation with an organic solvent. nih.gov | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquid phases based on solubility. researchgate.net | Good for removing salts and highly polar interferences. | Labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction | Analyte is retained on a solid sorbent while interferences are washed away. researchgate.net | Provides very clean extracts, allows for analyte concentration. | More complex and costly than PPT or LLE. |

Research Applications and Future Directions in Chemical Biology and Pharmacology

Licofelone-d4 as a Probe for Enzyme Mechanism Studies

The primary utility of this compound in mechanistic studies stems from the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and more difficult to break than the C-H bond, which can significantly slow the rate of metabolic reactions that involve the cleavage of this bond. wikipedia.orggabarx.com This property makes this compound an excellent probe for several reasons:

Metabolic Pathway Elucidation: Many drugs are metabolized by cytochrome P450 (CYP450) enzyme systems, a process that often involves hydrogen atom abstraction. cdnsciencepub.com By using this compound, researchers can slow down these metabolic processes, allowing for the identification and characterization of transient metabolites that would otherwise be difficult to detect. This helps in building a more complete picture of the drug's metabolic fate. cdnsciencepub.com

Internal Standard for Pharmacokinetics: In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound serve as ideal internal standards for pharmacokinetic studies of the non-deuterated parent drug, Licofelone (B1675295). chemsrc.comresearchgate.net Because it is nearly identical in chemical properties but has a different mass, it can be used to accurately quantify the concentration of Licofelone in biological samples.

Investigating Target Engagement: Studies have explored the specific molecular mechanism of Licofelone, showing it inhibits 5-LOX product formation by interfering with the 5-lipoxygenase-activating protein (FLAP). nih.gov Using this compound can help refine these findings by examining how altered metabolism affects the interaction with FLAP and COX enzymes, providing deeper insight into the structure-activity relationship and the precise mechanism of inhibition. nih.gov

Translational Research Potential in Identifying Novel Therapeutic Targets and Pathways

Translational research aims to bridge the gap between preclinical findings and clinical applications. This compound offers significant potential in this area by enabling a more controlled investigation of sustained enzyme inhibition.

The parent compound, Licofelone, was developed as a novel analgesic and anti-inflammatory agent and underwent clinical trials for osteoarthritis. nih.govwikipedia.org By providing a more metabolically stable version of the drug, this compound allows researchers to study the long-term consequences of dual COX/5-LOX inhibition more effectively. researchgate.netresearchgate.net This stability helps to isolate the effects of the parent compound from those of its various metabolites, a critical step in confirming that the observed therapeutic effects are indeed due to the intended targets. cdnsciencepub.com This clarity can help identify new pathways affected by sustained inhibition and uncover novel therapeutic targets for inflammatory and neurodegenerative diseases. researchgate.net

Contribution to Understanding Inflammatory Disease Pathogenesis

The pathogenesis of inflammatory diseases like arthritis involves a complex interplay of signaling molecules, including prostaglandins (B1171923) and leukotrienes derived from the arachidonic acid cascade. researchgate.netnih.gov Licofelone inhibits the key enzymes (COX and 5-LOX) that produce these mediators. drugbank.com

This compound, as a stable probe, allows for a more precise dissection of these inflammatory pathways. By providing sustained inhibition, it can help researchers understand the downstream effects and feedback loops that are activated during chronic inflammation. researchgate.net Studies on the parent compound have already demonstrated neuroprotective properties and an ability to modulate neuroinflammation in models of spinal cord injury and Alzheimer's disease. researchgate.netnih.gov Using this compound in such models could further elucidate the specific roles of leukotrienes and prostaglandins in the progression of neurodegenerative disorders, potentially clarifying the link between inflammation and neuronal damage. researchgate.netnih.gov

Table 2: Parent Compound (Licofelone) Target Inhibition

The research utility of this compound is based on the established targets of its parent compound, Licofelone.

| Enzyme Target | Enzyme Family | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| 5-lipoxygenase (5-LOX) | Lipoxygenase | 0.18 | chemsrc.commedchemexpress.comnih.govresearchgate.net |

| Cyclooxygenase (COX) | Cyclooxygenase | 0.21 | chemsrc.commedchemexpress.comnih.govresearchgate.net |

| 5-LO-Activating Protein (FLAP) | Membrane Protein | Interferes with function | nih.gov |

Development of Next-Generation Dual Inhibitors and Multi-Targeting Agents

The development of drugs that can modulate multiple targets simultaneously is a growing field in medicinal chemistry. acs.org Licofelone is a prime example of a dual inhibitor. wikipedia.org Research with this compound can provide crucial data to inform the design of the next generation of such agents.

By studying the pharmacokinetic and pharmacodynamic profile of a deuterated dual inhibitor, chemists can better understand how to fine-tune properties like metabolic stability, half-life, and target residence time. researchgate.netgabarx.com This knowledge is invaluable for creating new multi-targeting compounds with improved efficacy and safety profiles. The insights gained from how deuteration impacts Licofelone's activity can guide the strategic placement of deuterium (B1214612) in novel drug candidates to optimize their therapeutic potential.

Strategic Research in Deuterated Compounds for Enhanced Research Utility

The use of deuterated compounds like this compound is a strategic approach to enhance pharmacological research. The "heavy" isotope provides a subtle but powerful tool for chemists and biologists. gabarx.com

The primary advantages that drive this strategic research include:

Improved Pharmacokinetic Profiles: Deuteration can lead to a longer drug half-life and increased systemic exposure, which may translate to greater efficacy or less frequent dosing. researchgate.netresearchgate.net

Metabolic Switching: The KIE can alter the metabolic pathway of a drug, potentially shunting it away from the production of toxic metabolites and improving its safety profile. cdnsciencepub.com

Enhanced Analytical Sensitivity: As mentioned, deuterated compounds are the gold standard for use as internal standards in bioanalytical assays, leading to more robust and reliable data. researchgate.net

This compound exemplifies this strategy. It is not intended as a therapeutic itself but as a research chemical that enables a deeper understanding of its parent compound and the biological pathways it modulates, ultimately accelerating the development of better and safer medicines. chemsrc.comscbt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|